molecular formula C12H19Cl3N4 B2899505 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride CAS No. 2059944-53-3

4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride

Cat. No. B2899505
CAS RN: 2059944-53-3
M. Wt: 325.66
InChI Key: XTACZEGOOQXCHM-UHFFFAOYSA-N
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Description

The compound “4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride” is a type of organic compound . It is offered by Benchchem for CAS No. 2059944-53-3 .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a core component of this compound . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has been reported in various studies .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 325.67 .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. They act by interfering with the synthesis of the bacterial cell wall or by inhibiting essential bacterial enzymes, leading to the death of the bacteria. This makes them valuable in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antitumor Activity

The structural similarity of imidazole derivatives to purines allows them to interact with DNA and disrupt cell division. This property is exploited in cancer research, where compounds like 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride are investigated for their potential to inhibit the growth of tumor cells, making them candidates for antitumor drugs .

Antifungal and Antihelmintic Effects

Imidazole compounds have been found to be effective against various fungal pathogens and helminths. They work by disrupting the cell membrane of the fungi or by paralyzing the helminths, thus providing a pathway for developing new antifungal and antihelmintic medications .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the body’s immune response. They can inhibit the production of pro-inflammatory cytokines and are being studied for their potential use in treating chronic inflammatory diseases .

Antiviral Potential

Some imidazole derivatives have shown promise as antiviral agents. They can interfere with viral replication by targeting viral enzymes or by preventing the virus from entering host cells. Research into compounds like 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride could lead to the development of new treatments for viral infections .

Role in Neurological Disorders

Imidazole derivatives have been explored for their neuroprotective effects. They may offer therapeutic benefits in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by protecting neuronal cells from damage and by modulating neurotransmitter systems .

properties

IUPAC Name

4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.3ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTACZEGOOQXCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride

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